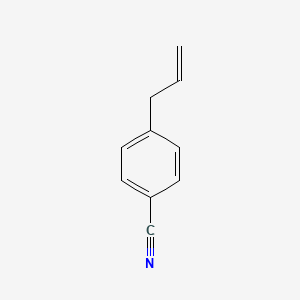
3-(4-Cyanophenyl)-1-propene
Descripción general
Descripción
3-(4-Cyanophenyl)-1-propene, also known as 4-cyanophenyl prop-1-ene, is a compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, and its potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Optical Limiting Materials
A study described the synthesis of a new donor–acceptor type conjugated polymer carrying cyanophenylenevinylene and 3,4-didodecyloxy thiophene moieties. This polymer exhibits promising optical limiting properties due to its absorptive nonlinearity, which is valuable for applications in protecting sensitive optical sensors and human eyes from damage by intense light sources (Hegde et al., 2010).
Low k Dielectric Materials
Research on cyanate ester–silica hybrid nanomaterials synthesized using a specific cyanotophenyl-based monomer has shown potential in microelectronics and optoelectronics. These materials exhibit improved hydrophobicity and reduced surface free energy, making them suitable for use in low k dielectric applications (Devaraju et al., 2013).
Polymer Chemistry and Materials Science
A notable application is the use of cyanophenyl-based monomers in the synthesis of polybenzoxazine, demonstrating how renewable sources can enhance the reactivity of molecules towards ring formation, leading to materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).
Mesogenic and Liquid Crystal Applications
The mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene has been studied for its crystal and molecular structures, indicating potential applications in the development of liquid crystal displays due to its smectic-like layer structure in the crystalline state (Gupta et al., 2002).
Fluorescence and Probe Properties
Research into diarylbutadienes, including cyanophenyl compounds, has explored their absorption and fluorescence properties in various media. These findings are significant for the development of fluorescence probes and the characterization of micelles, contributing to advancements in bioimaging and sensor technologies (Singh & Kanvah, 2000).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as crisaborole, primarily target the phosphodiesterase 4 (pde4) enzyme . PDE4 is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
Based on the action of structurally similar compounds, it may inhibit pde4, leading to elevated levels of cyclic adenosine monophosphate (camp) . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .
Biochemical Pathways
For instance, the increase in cAMP can inhibit the NF-kB pathway, reducing the release of pro-inflammatory mediators .
Result of Action
The inhibition of pde4 and the subsequent increase in camp levels can lead to a reduction in the release of pro-inflammatory mediators
Propiedades
IUPAC Name |
4-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJSHVPTSCBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431803 | |
| Record name | 4-allyl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-05-3 | |
| Record name | 4-allyl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)



![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)



